molecular formula C17H19NO3S B5867671 N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide

Cat. No.: B5867671
M. Wt: 317.4 g/mol
InChI Key: RJDYHHOQFMTNPD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylsulfanyl group attached to another phenyl ring, and an acetamide linkage connecting these two aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide typically involves the following steps:

    Formation of 4-ethoxyaniline: This can be achieved by the ethylation of 4-aminophenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 4-methylsulfanylphenol: This involves the thiolation of 4-bromophenol with methylthiolate.

    Coupling Reaction: The final step involves coupling 4-ethoxyaniline with 4-methylsulfanylphenol through an acetamide linkage. This can be achieved using acetic anhydride as the coupling agent in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Thiols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide involves its interaction with specific molecular targets. The ethoxy and methylsulfanyl groups may play a role in binding to active sites of enzymes or receptors, thereby modulating their activity. The acetamide linkage provides stability and specificity to the compound’s interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but without the sulfur atom in the phenoxy group.

Uniqueness

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide is unique due to the presence of both ethoxy and methylsulfanyl groups, which confer specific electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-20-14-6-4-13(5-7-14)18-17(19)12-21-15-8-10-16(22-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDYHHOQFMTNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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